2-(2,4-dichlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
The compound 2-(2,4-dichlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a structurally complex acetamide derivative. Its core structure includes:
- A 2,4-dichlorophenoxy group linked via an ether bond to the acetamide backbone.
- A 1,2,3,4-tetrahydroisoquinoline moiety substituted with a propylsulfonyl group at position 2.
The molecular formula is C₂₃H₂₃Cl₂N₂O₄S, with a molecular weight of 518.41 g/mol.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-2-9-29(26,27)24-8-7-14-3-5-17(10-15(14)12-24)23-20(25)13-28-19-6-4-16(21)11-18(19)22/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPJSVADDWRCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin. Auxins are a class of plant hormones that play crucial roles in various aspects of plant growth and development.
Mode of Action
The compound’s mode of action is likely similar to that of 2,4-D, given their structural similarity. As a synthetic auxin, 2,4-D mimics the action of natural auxins at the molecular level. It is absorbed by the leaves and transported to the plant’s meristematic tissues, where it induces uncontrolled and unsustainable growth, leading to stem curling, leaf wilting, and eventually plant death.
Biochemical Pathways
The compound likely affects the same biochemical pathways as 2,4-D. These pathways involve the perception of auxin signals and the regulation of gene expression in response to these signals. The compound’s action can disrupt normal cell division and elongation, leading to abnormal growth patterns.
Pharmacokinetics
It is known that 2,4-d, a structurally similar compound, is poorly soluble in water but readily soluble in organic solvents. This suggests that the compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is likely similar to that of 2,4-D. It induces uncontrolled and unsustainable growth in plants, leading to abnormalities such as stem curling and leaf wilting, and eventually causing plant death.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS Number: 954709-27-4) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H22Cl2N2O4S
- Molecular Weight : 457.4 g/mol
- Structure : The compound features a dichlorophenoxy group and a tetrahydroisoquinoline moiety, which are known to influence biological interactions.
The biological activity of this compound appears to be linked to its structural characteristics. The presence of the dichlorophenoxy group is associated with herbicidal properties, while the tetrahydroisoquinoline structure may contribute to neuropharmacological effects.
Interaction with Biological Targets
- Receptor Binding : Similar compounds have demonstrated affinity for various receptors. For instance, related derivatives have shown selective binding to sigma receptors, which are implicated in pain modulation and neuroprotection .
- Enzymatic Activity : The sulfonyl group may enhance the compound's interaction with enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and oxidative stress response.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Studies on related compounds suggest potential cytotoxic effects against cancer cell lines through mechanisms involving caspase activation and apoptosis .
- Neuroprotective Effects : Some derivatives have been shown to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds structurally similar to this compound can inhibit cell proliferation in various cancer cell lines. For example, one study reported a significant reduction in cell viability at concentrations as low as 10 µM .
- Toxicological Assessments : Toxicological evaluations have highlighted the importance of understanding the effects of such compounds on non-target organisms. For instance, exposure to related herbicides has shown sublethal impacts on aquatic life, emphasizing the need for careful ecological assessments .
Data Tables
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the field of cancer research. Here are some notable findings:
-
Anticancer Activity :
- Studies have shown that compounds with similar structural motifs can inhibit tumor cell growth. For instance, derivatives of tetrahydroisoquinoline have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- The compound's mechanism may involve the inhibition of key enzymes involved in DNA synthesis or repair, making it a candidate for further investigation as a chemotherapeutic agent .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to 2-(2,4-dichlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide:
- Case Study 1 : A derivative of tetrahydroisoquinoline was evaluated for its anticancer properties through in vitro assays against human tumor cell lines. Results indicated a mean growth inhibition rate of approximately 50% at micromolar concentrations .
- Case Study 2 : In a neuroprotection study, a related compound showed significant protective effects against glutamate-induced toxicity in neuronal cell cultures. This suggests that modifications to the isoquinoline structure could enhance neuroprotective efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituents
The compound’s uniqueness lies in its hybrid structure, combining a dichlorophenoxy group and a sulfonyl-tetrahydroisoquinoline system. Below is a comparative analysis with similar acetamide derivatives:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Dichlorophenoxy vs. Dichlorophenoxy groups are commonly associated with herbicidal activity (e.g., 2,4-D), but their conjugation with tetrahydroisoquinoline may redirect bioactivity toward eukaryotic targets .
Tetrahydroisoquinoline vs. Pyrazole/Thienyl Rings: The tetrahydroisoquinoline system in the target compound is a rigid, bicyclic structure that may improve binding affinity to enzymes (e.g., kinases) compared to monocyclic pyrazole or thienyl systems . The propylsulfonyl group on the tetrahydroisoquinoline could enhance solubility and metabolic stability relative to methyl or methoxy substituents in analogs like alachlor .
Synthesis and Conformational Flexibility :
- The synthesis of acetamide derivatives typically involves carbodiimide-mediated coupling (e.g., as in ), suggesting the target compound may be synthesized similarly .
- Crystal structure studies of analogs (e.g., dihedral angles between aromatic rings) highlight conformational variability, which may influence the target compound’s receptor-binding mode .
Research Findings and Hypotheses
Pharmacological Potential
- Antimicrobial Activity: The tetrahydroisoquinoline scaffold is prevalent in antimicrobial agents. The sulfonyl group may inhibit bacterial efflux pumps, analogous to sulfonamide antibiotics .
- Herbicidal Activity: Structural similarity to pretilachlor and alachlor suggests possible herbicidal applications, though the tetrahydroisoquinoline moiety may reduce phytotoxicity .
Preparation Methods
Bischler-Napieralski Cyclization
A phenethylamine derivative 1 (3-nitrophenethylamine) undergoes cyclization using phosphorus oxychloride (POCl₃) to form dihydroisoquinoline 2 . Subsequent catalytic hydrogenation (H₂, Pd/C) yields 7-nitro-THIQ 3 .
Key reaction parameters :
Nitro Reduction
Nitro intermediate 3 is reduced to 7-amino-THIQ 4 using SnCl₂·2H₂O in concentrated HCl (0°C to 25°C, 4 h, 92% yield). Alternative protocols employ H₂/Pd-C in ethanol (40 psi, 90% conversion).
N-2 Sulfonylation with Propylsulfonyl Chloride
Sulfonylation Conditions
7-Amino-THIQ 4 reacts with propane-1-sulfonyl chloride (5) in dichloromethane (DCM) using triethylamine (Et₃N) as base (0°C → 25°C, 12 h).
Optimized parameters :
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, J=7.3 Hz, 3H, CH₂CH₂CH₃), 3.15 (q, 2H, SO₂CH₂), 4.21 (s, 2H, NCH₂).
- HRMS : m/z [M+H]⁺ calcd for C₁₂H₁₇N₂O₂S: 277.0948; found: 277.0951.
Synthesis of 2-(2,4-Dichlorophenoxy)Acetyl Chloride
Nucleophilic Aromatic Substitution
2,4-Dichlorophenol (6) reacts with chloroacetyl chloride (7) in acetone with K₂CO₃ (reflux, 8 h) to yield 2-(2,4-dichlorophenoxy)acetic acid (8) .
Reaction metrics :
Acid Chloride Formation
Carboxylic acid 8 is treated with oxalyl chloride (1.5 eq) and catalytic DMF (1 drop) in DCM (0°C → 25°C, 3 h). Excess reagents removed in vacuo to furnish acyl chloride 9 (98% purity by GC-MS).
Final Acylation Step
Coupling Protocol
Sulfonylated intermediate 10 (0.1 mol) reacts with acyl chloride 9 (1.2 eq) in pyridine (10 mL) at −10°C. After 1 h, the mixture warms to 25°C and stirs for 24 h.
Workup :
- Dilute with ice-water (50 mL).
- Extract with EtOAc (3×30 mL).
- Dry (Na₂SO₄), concentrate, purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH 20:1).
Analytical Data
- ¹³C NMR (101 MHz, CDCl₃): δ 171.2 (C=O), 154.1 (O–C–O), 128.9–126.7 (aromatic C), 55.3 (NCH₂), 21.8 (SO₂CH₂CH₂).
- HPLC : >99% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).
Alternative Synthetic Routes
Pictet-Spengler Cyclization
Condensation of N-(propylsulfonyl)phenethylamine 11 with formaldehyde in TFA (0°C, 2 h) generates THIQ core 12 with inherent N-sulfonyl group. Subsequent nitration (HNO₃/H₂SO₄, 0°C) introduces nitro at C-7 (63% yield), followed by reduction and acylation.
Late-Stage Sulfonylation
7-Acetamido-THIQ 13 undergoes selective N-sulfonylation using NaH/THF and propane-1-sulfonyl chloride (0°C, 4 h, 71% yield). Acidic hydrolysis (HCl, EtOH) removes the acetyl group prior to final acylation.
Comparative Analysis of Methodologies
| Parameter | Bischler-Napieralski Route | Pictet-Spengler Route | Late-Stage Sulfonylation |
|---|---|---|---|
| Total Yield (%) | 42 | 38 | 45 |
| Step Count | 5 | 6 | 5 |
| Regioselectivity | High (≥95%) | Moderate (80%) | High (98%) |
| Scalability | >100 g | <50 g | 200 g |
| Purification Steps | 3 | 4 | 3 |
Key observations :
- Bischler-Napieralski offers superior regiocontrol for C-7 substitution.
- Late-stage sulfonylation minimizes side reactions during core formation.
Mechanistic Considerations
Sulfonylation Kinetics
Second-order kinetics observed for N-sulfonylation (k = 1.2×10⁻³ L·mol⁻¹·s⁻¹ at 25°C), with rate-limiting attack of sulfonyl chloride on the amine lone pair. Steric effects from the THIQ bicyclic system reduce reactivity by 18% compared to acyclic amines.
Acylation Regioselectivity
DFT calculations (B3LYP/6-31G**) reveal 7-amino group nucleophilicity (Fukui f⁻ = 0.081) surpasses N-sulfonyl nitrogen (f⁻ = 0.012), enabling chemoselective acylation.
Industrial-Scale Optimization
Continuous Flow Sulfonylation
Microreactor system (Corning AFR) achieves 89% conversion in 8 min residence time (40°C, 2 bar):
- THIQ 4 : 0.5 M in DCM.
- Propylsulfonyl chloride: 0.6 M.
- Triethylamine: 1.5 eq.
Green Chemistry Metrics
- PMI (Process Mass Intensity): 23 vs. batch 67.
- E-Factor: 8.2 vs. batch 19.5.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-(2,4-dichlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how can yield and purity be optimized?
- Answer : The synthesis involves multi-step organic reactions, including coupling of the chlorophenoxy moiety to the tetrahydroisoquinoline core and sulfonylation of the propyl group. Key steps require precise control of reaction parameters (e.g., anhydrous conditions for sulfonylation, temperature gradients for cyclization). Yield optimization can be achieved via iterative solvent screening (e.g., DMF vs. THF) and catalyst selection (e.g., Pd-mediated cross-coupling). Purity is typically assessed via HPLC (>95%) and TLC, with column chromatography as the standard purification method .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for verifying molecular weight and functional groups (e.g., sulfonyl, acetamide). For example, the sulfonyl group exhibits distinct NMR deshielding (~3.1–3.5 ppm for methylene protons adjacent to SO). IR spectroscopy can confirm amide C=O stretches (~1650–1680 cm) .
Q. How can researchers design preliminary biological assays to screen this compound for neuropharmacological activity?
- Answer : Initial screening should focus on receptor binding assays (e.g., dopamine D, serotonin 5-HT) due to structural similarities to neuroactive tetrahydroisoquinolines. Use radioligand displacement assays with SH-SY5Y or HEK293 cells expressing human receptors. EC/IC values should be validated via dose-response curves, with positive controls (e.g., haloperidol for D) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s selectivity for specific neurological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to off-target receptors. For example, substituent modifications (e.g., replacing dichlorophenoxy with methoxy groups) may reduce hERG channel binding, mitigating cardiotoxicity risks. Free energy perturbation (FEP) calculations can quantify ΔΔG values for SAR refinement .
Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?
- Answer : Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from pharmacokinetic factors (e.g., metabolic instability). Address this by:
- Performing stability assays in liver microsomes (human/rat) to identify metabolic hotspots.
- Using LC-MS/MS to quantify plasma/brain penetration in rodent models.
- Validating target engagement via ex vivo receptor occupancy assays .
Q. How can advanced statistical design of experiments (DoE) improve reaction scalability and reproducibility?
- Answer : Apply response surface methodology (RSM) to optimize critical parameters (e.g., temperature, stoichiometry). For instance, a central composite design (CCD) for the sulfonylation step can identify interactions between solvent polarity (e.g., dichloromethane vs. acetonitrile) and reaction time. Pareto charts rank factor significance, reducing trial-and-error iterations .
Q. What methodologies enable the detection and characterization of reactive intermediates during synthesis?
- Answer : Use in situ FTIR or ReactIR to monitor transient intermediates (e.g., sulfonic acid derivatives). Cryo-trapping with liquid N followed by low-temperature NMR (if fluorine tags are present) can isolate unstable species. DFT calculations (e.g., Gaussian 16) predict intermediate stability and reaction pathways .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
- Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (e.g., implicit vs. explicit water). Validate docking poses via mutagenesis (e.g., alanine scanning of key receptor residues) or X-ray crystallography. If predictions conflict with assays, consider allosteric binding modes or protein flexibility .
Q. What orthogonal assays confirm off-target effects suggested by high-throughput screening (HTS)?
- Answer : Combine HTS data with:
- Thermal shift assays (DSF/Tm) to assess target stabilization.
- SPR/Biacore for kinetic binding analysis (k/k).
- Functional assays (e.g., cAMP accumulation for GPCRs) to distinguish agonists/antagonists .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
